molecular formula C25H23N5O3S B2893308 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-79-6

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2893308
CAS No.: 866807-79-6
M. Wt: 473.55
InChI Key: KLJGUFOQVWXQSQ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a sulfonyl group at the 3-position and a 2-methoxybenzylamine substituent at the 5-position. Below, we compare its properties with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-16-12-13-17(2)22(14-16)34(31,32)25-24-27-23(26-15-18-8-4-7-11-21(18)33-3)19-9-5-6-10-20(19)30(24)29-28-25/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGUFOQVWXQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C20H24N4O4SC_{20}H_{24}N_4O_4S and its unique functional groups that contribute to its biological properties. The presence of the triazole moiety and sulfonamide group is particularly significant in influencing its activity.

PropertyValue
Molecular Weight408.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Antimicrobial Activity

Research has indicated that compounds containing the quinazolinone scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related quinazolinones possess activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Study: Antimycobacterial Activity

In a comparative study, several quinazolinones were tested for their efficacy against M. tuberculosis. The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated moderate inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 1 to 10 µM .

Anticancer Potential

The quinazolinone derivatives have also been evaluated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, such as inhibition of cell proliferation and induction of cell cycle arrest.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amineHeLa15
Related QuinazolinoneMCF-712

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring can significantly enhance or diminish activity.

Key Findings:

  • Sulfonamide Group : Essential for enhancing antimicrobial activity.
  • Triazole Moiety : Contributes to anticancer properties; modifications can lead to increased potency.
  • Substituents on Aromatic Rings : The introduction of electron-donating or withdrawing groups can modulate the overall biological profile.

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that quinazolinones can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Key Differences :
    • Sulfonyl substituent: 4-chlorophenyl vs. 2,5-dimethylphenyl in the target compound.
    • Benzylamine substituent: 4-methylbenzyl vs. 2-methoxybenzyl.
  • The 2-methoxy group in the target compound may enhance solubility via polar interactions compared to the 4-methyl group .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Key Differences :
    • Substituent at the 5-position: 3,4-diethoxyphenethyl vs. 2-methoxybenzyl.
    • Triazoloquinazoline core: Identical.
  • Implications :
    • The diethoxyethyl chain introduces steric bulk and extended conjugation, which may reduce binding affinity to compact active sites compared to the target compound’s methoxybenzyl group .
    • The ethoxy groups could improve metabolic stability but reduce aqueous solubility .
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Key Differences: Halogen substituents: 7-chloro and 3-fluorophenyl vs. non-halogenated substituents in the target compound. Benzylamine group: 4-methoxybenzyl vs. 2-methoxybenzyl.
  • Implications :
    • Halogens increase lipophilicity and may enhance blood-brain barrier penetration but raise toxicity concerns .
    • The 4-methoxybenzyl group’s para-substitution may alter binding orientation compared to the ortho-substituted methoxy group in the target compound .

Functional Group Comparisons

Sulfonyl Group Variations
  • In contrast, the target compound’s 2,5-dimethylphenylsulfonyl group balances hydrophobicity and steric effects .
Benzylamine Substituents
  • N-(4-Methylbenzyl) vs.

Q & A

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Guidance :
  • Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell viability vs. enzymatic activity) .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 10% FBS, 37°C) .
  • Mechanistic Studies : Use CRISPR knockouts to confirm target dependency of observed effects .

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